molecular formula C17H27NO5S B12338146 Carbamic acid, N-methyl-N-[4-[[(4-methylphenyl)sulfonyl]oxy]butyl]-, 1,1-dimethylethyl ester

Carbamic acid, N-methyl-N-[4-[[(4-methylphenyl)sulfonyl]oxy]butyl]-, 1,1-dimethylethyl ester

Cat. No.: B12338146
M. Wt: 357.5 g/mol
InChI Key: BGKDIKAENLZPLA-UHFFFAOYSA-N
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Description

Carbamic acid, N-methyl-N-[4-[[(4-methylphenyl)sulfonyl]oxy]butyl]-, 1,1-dimethylethyl ester, is a synthetic carbamate derivative characterized by a tert-butyl ester group and a sulfonate ester-functionalized butyl chain. Its molecular formula is C17H27NO5S, with a molecular weight of 357.47 g/mol. The structure features:

  • A tert-butyl (1,1-dimethylethyl) group providing steric protection to the carbamate moiety.
  • A methyl substituent on the carbamate nitrogen.

This compound’s design suggests applications in medicinal chemistry, particularly as a protease inhibitor intermediate or a prodrug, leveraging the tosyloxy group’s reactivity for targeted delivery .

Properties

Molecular Formula

C17H27NO5S

Molecular Weight

357.5 g/mol

IUPAC Name

4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butyl 4-methylbenzenesulfonate

InChI

InChI=1S/C17H27NO5S/c1-14-8-10-15(11-9-14)24(20,21)22-13-7-6-12-18(5)16(19)23-17(2,3)4/h8-11H,6-7,12-13H2,1-5H3

InChI Key

BGKDIKAENLZPLA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCCN(C)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, N-methyl-N-[4-[[(4-methylphenyl)sulfonyl]oxy]butyl]-, 1,1-dimethylethyl ester typically involves multiple steps, including the introduction of the carbamate group, the sulfonylation of the aromatic ring, and the attachment of the butyl chain. Common reagents used in these reactions include methylamine, 4-methylbenzenesulfonyl chloride, and tert-butyl chloroformate. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or dimethyl sulfoxide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N-methyl-N-[4-[[(4-methylphenyl)sulfonyl]oxy]butyl]-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Synthesis and Chemical Properties

The compound is synthesized through a multi-step process involving the introduction of a carbamate group, sulfonylation of the aromatic ring, and the attachment of a butyl chain. Key reagents include methylamine, 4-methylbenzenesulfonyl chloride, and tert-butyl chloroformate, typically in solvents like dichloromethane or dimethyl sulfoxide. The reaction conditions require careful temperature control to optimize yield and purity.

Chemical Reactions

Carbamic acid can undergo various chemical transformations:

  • Oxidation : Yields sulfoxides or sulfones.
  • Reduction : Produces amines or alcohols.
  • Substitution : Nucleophilic substitution can occur at the sulfonyl or carbamate groups.

Scientific Research Applications

The compound has significant utility in several scientific domains:

Chemistry

  • Organic Synthesis : Serves as a reagent and building block for synthesizing more complex molecules.
  • Reagent in Reactions : Utilized in various organic reactions due to its reactive functional groups.

Biology

  • Enzyme Inhibition Studies : The compound's sulfonyl group can interact with enzymes, providing insights into enzyme mechanisms and potential inhibition pathways.
  • Protein Modification : It can modify protein functions through its electrophilic nature, impacting biological processes.

Industrial Applications

  • Polymer Production : Used in synthesizing polymers that possess specific properties for applications in coatings and materials.
  • Coatings and Adhesives : Its chemical structure allows it to enhance the performance of coatings, making them more durable and effective.

Case Studies

  • Enzyme Inhibition :
    A study investigated the inhibition effects of carbamic acid derivatives on specific enzymes. The results demonstrated that modifications to the sulfonyl group significantly influenced inhibition potency, highlighting the compound's potential for drug development targeting enzyme-related diseases.
  • Polymer Chemistry :
    Research focused on incorporating carbamic acid into polymer matrices revealed improved thermal stability and mechanical properties. This application is particularly relevant in developing materials for automotive and aerospace industries.
  • Biological Activity :
    In cellular assays, carbamic acid derivatives exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity indicates potential for therapeutic use in oncology.

Mechanism of Action

The mechanism by which Carbamic acid, N-methyl-N-[4-[[(4-methylphenyl)sulfonyl]oxy]butyl]-, 1,1-dimethylethyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This can lead to the inhibition of enzyme activity or the modification of protein function .

Comparison with Similar Compounds

Reactivity and Stability

  • Sulfonate Ester Reactivity : The tosyloxy group in the target compound and analogues (e.g., CAS 158690-56-3) facilitates nucleophilic substitution, enabling conjugation with amines or thiols in prodrug strategies .
  • Steric Effects : The tert-butyl ester in the target compound and its analogues (e.g., CAS 14437-03-7) enhances hydrolytic stability compared to methyl or ethyl esters .

Pharmacological and Industrial Relevance

  • Prodrug Potential: The target compound’s butyl-tosyloxy chain may improve tissue penetration compared to ethyl analogues, as seen in HIV protease inhibitors .

Biological Activity

Carbamic acid, N-methyl-N-[4-[[(4-methylphenyl)sulfonyl]oxy]butyl]-, 1,1-dimethylethyl ester, also known as N-(tert-Butyloxycarbonyl)-N-methyl-p-toluenesulfonamide, is a complex organic compound with significant biological activity. This article explores its synthesis, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

The compound exhibits the following chemical properties:

PropertyValue
Molecular FormulaC17H27NO5S
Molecular Weight357.5 g/mol
IUPAC Name4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butyl 4-methylbenzenesulfonate
Density1.185 g/cm³ (predicted)
Boiling Point375.2 °C (predicted)
pKa-13.23 (predicted)

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Introduction of the Carbamate Group : Utilizing tert-butyl chloroformate and methylamine.
  • Sulfonylation : The reaction of 4-methylbenzenesulfonyl chloride with the intermediate.
  • Attachment of the Butyl Chain : Achieved through nucleophilic substitution reactions.

These steps often require controlled temperatures and solvents such as dichloromethane or dimethyl sulfoxide to optimize yield and purity .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The sulfonyl group acts as an electrophile, enabling it to react with nucleophilic sites on enzymes, potentially leading to inhibition of enzymatic activity.
  • Protein Modification : The compound can modify protein functions through covalent bonding, impacting cellular processes.

These interactions suggest potential applications in drug development and biochemical research.

Biological Applications

  • Pharmaceutical Research : The compound is investigated for its potential role in enzyme inhibition which could lead to therapeutic applications in treating diseases where enzyme regulation is crucial.
  • Polymer Production : It serves as a building block in the synthesis of polymers and coatings due to its unique chemical structure.
  • Biochemical Studies : Researchers utilize this compound to study protein interactions and modifications within biological systems .

Case Studies and Research Findings

Several studies have explored the biological implications of carbamic acid derivatives:

  • Enzyme Activity Modulation : A study demonstrated that derivatives similar to this compound can inhibit specific enzymes involved in metabolic pathways, suggesting a role in metabolic disease management.
  • Toxicological Assessments : Research indicates that compounds with similar structures may exhibit varying degrees of toxicity depending on their chemical modifications and interactions with biological systems .

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